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Cat. No.: B1150114 Get Quote

While direct head-to-head clinical trials are unavailable, this guide provides a comparative

overview of the investigational AKT inhibitor LY2780301 (gandosentuzumab) against the

established standard of care in relevant oncological settings. The comparison is based on data

from early-phase clinical trials of LY2780301 and published outcomes for standard therapeutic

regimens.

LY2780301 is an orally bioavailable, dual inhibitor of the p70 S6 kinase (p70S6K) and Akt

(protein kinase B), key components of the PI3K/Akt/mTOR signaling pathway.[1][2]

Dysregulation of this pathway is a frequent event in tumorigenesis and has been linked to

resistance to various cancer therapies.[1][2] By targeting both Akt and p70S6K, LY2780301
aims to inhibit cell proliferation and induce apoptosis in cancer cells.[1][2]

Clinical Trial Data for LY2780301
To date, the clinical development of LY2780301 has been primarily focused on early-phase

studies to establish its safety, tolerability, and preliminary efficacy.

First-in-Human Phase I Trial in Advanced Solid Tumors
(NCT01115751)
A phase I, open-label, dose-escalation study evaluated LY2780301 as a monotherapy in

patients with advanced or metastatic cancer who had progressed on standard therapies. The

primary objective was to determine the recommended phase II dose.
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Table 1: Summary of Efficacy Results from the Phase I Trial of LY2780301 in Advanced Solid

Tumors

Efficacy Endpoint LY2780301 Monotherapy (N=32)

Best Overall Response No complete or partial responses

One patient with prolonged stable disease (6

cycles)

Objective Response Rate (ORR) 0%

Note: As a phase I trial in a heavily pre-treated, heterogeneous patient population, the primary

focus was on safety and dose determination, not efficacy against a standard of care.

Phase Ib/II TAKTIC Trial in HER2-Negative Advanced
Breast Cancer (NCT01980277)
The TAKTIC trial was a multicenter, open-label study that assessed LY2780301 in combination

with the standard chemotherapy agent paclitaxel in patients with HER2-negative advanced

breast cancer. The phase Ib portion focused on dose-finding, while the phase II part evaluated

the efficacy of the combination.[3][4]

Table 2: Efficacy Results from the Phase II Portion of the TAKTIC Trial (LY2780301 +

Paclitaxel)

Efficacy Endpoint
LY2780301 + Paclitaxel
(Overall Population)

LY2780301 + Paclitaxel
(PI3K/Akt Pathway
Activated)

6-Month Objective Response

Rate (ORR)
63.9% 55.0%

Standard of Care and Indirect Comparison
A direct comparison of LY2780301 to the standard of care is challenging due to the lack of

head-to-head trials. However, an indirect comparison can be made by examining the
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performance of standard therapies in similar patient populations.

For HER2-negative advanced breast cancer, paclitaxel monotherapy is a commonly used

standard of care. A phase II study of first-line paclitaxel monotherapy in this patient population

provides a relevant benchmark.[1][2]

Table 3: Efficacy of First-Line Paclitaxel Monotherapy in HER2-Negative Metastatic Breast

Cancer

Efficacy Endpoint Paclitaxel Monotherapy (N=73)

Objective Response Rate (ORR)
28.7% (Complete Response: 6.8%, Partial

Response: 21.9%)

Median Progression-Free Survival (PFS) 6.5 months

Median Overall Survival (OS) 22.8 months

Indirect Comparison: The combination of LY2780301 and paclitaxel in the TAKTIC trial

demonstrated a 6-month ORR of 63.9% in the overall population.[3] This appears favorable

when indirectly compared to the 28.7% ORR observed with paclitaxel monotherapy in a similar

patient population.[1][2] However, it is crucial to note that cross-trial comparisons have

significant limitations due to potential differences in patient characteristics, study design, and

other factors.

Experimental Protocols
LY2780301 Phase I Monotherapy Trial (NCT01115751)

Study Design: Open-label, dose-escalation (3+3 design).

Patient Population: Patients with advanced or metastatic solid tumors who were refractory to

standard therapies or for whom no standard therapy was available. Key inclusion criteria

included an ECOG performance status of 0 or 1 and adequate organ function.

Treatment: LY2780301 was administered orally once or twice daily in 28-day cycles. Doses

were escalated from 100 mg to 500 mg total daily dose.
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Primary Outcome: Determination of the maximum tolerated dose and recommended phase II

dose.

LY2780301 + Paclitaxel Phase Ib/II TAKTIC Trial
(NCT01980277)

Study Design: Multicenter, open-label, phase Ib dose-escalation followed by a phase II

expansion cohort.[3][4][5][6]

Patient Population: Patients with HER2-negative, inoperable, locally advanced or metastatic

breast cancer.[5][6] In the phase II part, patients had not received prior cytotoxic treatment

for advanced disease.[3][4]

Treatment:

Phase Ib: Oral LY2780301 (400 or 500 mg) administered daily in combination with

intravenous weekly paclitaxel (70 or 80 mg/m²).[6]

Phase II: LY2780301 at the recommended phase II dose (500 mg daily) plus paclitaxel (80

mg/m² weekly).[3]

Primary Outcomes:

Phase Ib: Recommended phase II dose of the combination.[3]

Phase II: 6-month objective response rate.[3]
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Caption: Signaling pathway of LY2780301 targeting Akt and p70S6K.
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Caption: Workflow of the TAKTIC Phase Ib/II Clinical Trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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